molecular formula C12H8N2O B1583335 Benzo[c]cinnoline N-oxide CAS No. 6141-98-6

Benzo[c]cinnoline N-oxide

Cat. No. B1583335
CAS RN: 6141-98-6
M. Wt: 196.2 g/mol
InChI Key: JFIBBBQSFGWTPH-UHFFFAOYSA-N
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Description

Benzo[c]cinnoline N-oxide is a chemical compound with the linear formula C12H8N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Benzo[c]cinnoline N-oxide has been described in the literature . The compound was prepared, purified by using column chromatography, and crystallized from methanol . Another method involves the use of phthalhydrazide as an N N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums, giving benzo[c]cinnolines .


Molecular Structure Analysis

The molecular structure of Benzo[c]cinnoline N-oxide is derived from its linear formula C12H8N2O . More detailed structural analysis can be obtained through techniques such as UV, IR, 1H-NMR, and molecular weight determination .


Chemical Reactions Analysis

The electrochemical behavior of Benzo[c]cinnoline N-oxide has been studied . Two discrete 2 and 4 electron reduction waves in acidic media but only one wave in basic media were observed in an ethanol–BR buffer system . The number of electrons transferred and the diffusion coefficient were determined by using various voltammetric techniques .


Physical And Chemical Properties Analysis

Benzo[c]cinnoline N-oxide has a molecular weight of 196.21 . More detailed physical and chemical properties can be determined through further experimental analysis.

Scientific Research Applications

Electrochemical Analysis

Scientific Field: Analytical Chemistry

Methods of Application or Experimental Procedures: The electrochemical behavior of Benzo[c]cinnoline N-oxide was studied using various voltammetric techniques, such as sampled current polarography, cyclic voltammetry, chronoamperometry, chronocoulometry, and constant potential coulometry . The molecule’s adsorption on the surface of the mercury drop was analyzed, and this phenomenon was exploited to calculate the diffusion coefficient of Benzo[c]cinnoline N-oxide .

Results or Outcomes: The number of electrons transferred and the diffusion coefficient were determined using the aforementioned voltammetric techniques . A mechanism for the electrode reaction was proposed based on these findings .

Synthesis of Benzo[c]cinnolines and Azoarenes

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The synthesis involves a dual C–N coupling of phthalhydrazide and trivalent halogen reagents . 3,3′,4,4′-Tetraphenyl-1,1′-biisoquinoline serves as a privileged ligand for Cu-catalyzed C–N coupling for the first time . This method features base-mediated auto-deprotection of phthaloyl after Cu-catalyzed N, N ′-diarylation in one pot, without extra steps for deprotection .

Results or Outcomes: The process yields benzo[c]cinnolines (up to 99% yields) and azoarenes (mostly >90% yields) with broad scope .

Therapeutic Potential

Scientific Field: Medicinal Chemistry

Methods of Application or Experimental Procedures: The therapeutic potential of cinnoline compounds is evaluated through various in vitro and in vivo studies .

Results or Outcomes: The studies have shown promising results, indicating the potential of cinnoline compounds in various therapeutic applications .

Formation of 1,10-Disubstituted Benzo[c]cinnolines

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The formation of 1,10-Disubstituted Benzo[c]cinnolines involves the aerial oxidation of a mixture of isomeric benzo[c]cinnoline N-oxides .

Results or Outcomes: The process yields a 2:3 mixture of isomeric benzo[c]cinnoline N-oxides .

Safety And Hazards

According to the safety data sheet, it is recommended to avoid contact with skin and eyes, and to avoid breathing vapors or mists . The product should be kept away from heat and sources of ignition . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

5-oxidobenzo[c]cinnolin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBBBQSFGWTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c]cinnoline N-oxide

CAS RN

6141-98-6
Record name Benzo[c]cinnoline, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6141-98-6
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Record name Benzo[c]cinnoline N-oxide
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Record name Benzo[c]cinnoline N-oxide
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Record name Benzo[c]cinnoline 5-oxide
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Record name BENZOCINNOLINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9A8N30PPG
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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